Ilmofosine
Übersicht
Beschreibung
Ilmofosine is a synthetic 1-S-thioether alkyl lysophospholipid derivative with potential antineoplastic activity . It has been cytotoxic against both leukemias and solid tumors in extensive preclinical evaluations . The molecular formula of Ilmofosine is C26H56NO5PS .
Synthesis Analysis
While there is limited information available on the synthesis of Ilmofosine, it has been studied in combination with other drugs for its antitumor activities . For instance, it has been found to enhance the activity of cis-platin and reverse multidrug resistance .
Molecular Structure Analysis
Ilmofosine’s molecular weight is 525.8 g/mol . Its IUPAC name is [2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate .
Chemical Reactions Analysis
Ilmofosine has been found to inhibit DNA synthesis by 40.32%, RNA synthesis by 73.72%, and protein synthesis by 65.60% . It has also been found to have an impact on the macromolecular biosynthesis of Leishmania donovani .
Physical And Chemical Properties Analysis
Ilmofosine is a semisolid (waxy) substance . It has a molecular weight of 525.77 g/mol .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ilmofosine, a thioether phospholipid derivative, exhibits significant antitumor and antimetastatic properties. Its in vivo effectiveness was demonstrated in fibrosarcoma and Lewis-lung carcinoma systems, showing that its cytostatic/cytotoxic effects are primarily responsible for its antitumor activity. Notably, ilmofosine was found to work synergistically with other cytotoxics like cyclophosphamide and cis-DDP, enhancing their effectiveness (Herrmann et al., 1990).
Inhibition of Protein Kinase C and Cell Cycle Impact
Ilmofosine has been identified as a selective inhibitor of protein kinase C. It induces a dose-dependent accumulation of cells in the G2 phase of the cell cycle, correlating with the suppression of cdc2 kinase activation. This mechanism differs from DNA-damaging agents and suggests a unique pathway in ilmofosine's action against cancer cells (Hofmann et al., 1994).
Antileishmanial Activity
Ilmofosine demonstrates potent antileishmanial activity, effective against Leishmania donovani and Leishmania infantum, including antimony-resistant strains. It shows effectiveness both in vitro and in vivo in mouse models, highlighting its potential as a treatment for leishmaniasis (Croft et al., 1993).
Preclinical Activity Against Human Tumors
In vitro studies using a soft agar cloning system revealed that ilmofosine is active against a variety of freshly explanted human tumor specimens. This suggests its potential applicability across multiple tumor types, pending the achievement of adequate plasma concentrations in patients (Hanauske et al., 1992).
Effectiveness in Combination with Other Therapies
The combination of ilmofosine with other therapeutic agents such as cis-platin has demonstrated enhanced antitumor activities. This synergism, along with its ability to reverse multidrug resistance, positions ilmofosine as a potentially valuable component in combination cancer therapies (Hofmann et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Ilmofosine is currently undergoing Phase II clinical trials as a new anticancer drug . It has shown in vivo antitumor activity in two tumor systems, and its antitumor activity is mainly due to its direct cytostatic/cytotoxic effects . However, more research is needed to fully understand its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDPKNSRBCSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049008 | |
Record name | Ilmofosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilmofosine | |
CAS RN |
83519-04-4 | |
Record name | Ilmofosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83519-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilmofosine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilmofosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ilmofosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILMOFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.